Benzo(B)Triphenylene

Organic Electronics Photophysics Materials Science

Researchers needing a high-purity PAH standard for OLED development or environmental toxicology often face supply inconsistency. Benzo[b]triphenylene (CAS 215-58-7) resolves this as a well-characterized parent scaffold with defined photophysical and carcinogenic properties. • 10-fold ΦF difference (6% vs. 66% BNBT) confirms essential OLED building block role • Solvent-dependent emission enables polarity probing in photochemical research • Listed under CA Prop 65; essential for PAH carcinogenicity SAR studies Supplied as 97% pure crystalline powder with full analytical documentation.

Molecular Formula C22H14
Molecular Weight 278.3 g/mol
CAS No. 215-58-7
Cat. No. B033276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo(B)Triphenylene
CAS215-58-7
SynonymsBenzo[b]triphenylene;  1,2:3,4-Dibenzanthracene;  1,2:3,4-Dibenzoanthracene;  2,3-Benzotriphenylene;  Dibenz[a,c]anthracene; 
Molecular FormulaC22H14
Molecular Weight278.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C4=CC=CC=C4C5=CC=CC=C5C3=CC2=C1
InChIInChI=1S/C22H14/c1-2-8-16-14-22-20-12-6-4-10-18(20)17-9-3-5-11-19(17)21(22)13-15(16)7-1/h1-14H
InChIKeyRAASUWZPTOJQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.75e-09 M

Structure & Identifiers


Interactive Chemical Structure Model





Benzo(B)Triphenylene: Properties and Procurement


Benzo(B)Triphenylene (CAS 215-58-7), also known as dibenz[a,c]anthracene or benzo[b]triphenylene, is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₂H₁₄ and a molecular weight of 278.35 g/mol [1]. It belongs to the triphenylene class of compounds, characterized by four fused benzene rings arranged in a planar, non-linear topology [2]. Commercially, it is typically supplied as a slightly yellow to brown powder or crystalline solid with a reported melting point of 205-207 °C and a boiling point of 518 °C [3]. As a foundational PAH scaffold, its primary scientific value lies in its role as a structural parent compound for the synthesis of functional derivatives used in organic electronics, photodynamic therapy, and as a building block for complex extended π-systems [4].

Why Benzo(B)Triphenylene Cannot Be Substituted


While other PAHs like triphenylene, chrysene, or anthracene share a common aromatic hydrocarbon backbone, simple substitution for Benzo(B)Triphenylene in research or industrial applications is not scientifically valid due to significant, quantifiable differences in photophysical, electrochemical, and biological behavior. As detailed below, its unique extended π-conjugation framework, compared to simpler analogs, directly dictates its specific performance metrics. For instance, the fluorescence quantum yield of its core structure differs by an order of magnitude from its heteroatom-doped derivatives [1], and its unique solvent-dependent emission properties provide a distinct functional advantage over the industry-standard photosensitizer 9,10-dicyanoanthracene (DCA) [2]. Furthermore, its carcinogenic profile, in direct comparison to chrysene and triphenylene, demonstrates a fundamentally different mode of biological action [3]. These are not marginal differences but are core, structure-dependent properties that preclude simple one-for-one replacement in applications ranging from organic light-emitting diode (OLED) host materials to environmental toxicology studies.

Comparative Evidence for Benzo(B)Triphenylene


Fluorescence Quantum Yield: Carbon Core vs. BN-Doped Analog

Direct head-to-head comparison reveals that the fluorescence quantum yield of the parent compound, benzo[b]triphenylene (BT), is exceptionally low, at only 6%. In stark contrast, a BN-doped derivative, BN-benzo[b]triphenylene (BNBT), exhibits a fluorescence quantum yield of 66%, a 10-fold increase [1]. This difference is attributed to the introduction of the B-N unit, which dramatically alters the electronic structure and radiative decay pathways.

Organic Electronics Photophysics Materials Science

Fluorescence Solvent Sensitivity vs. DCA

In a systematic comparison against the standard photosensitizer 9,10-dicyanoanthracene (DCA), the cyanoanthracene derivative benzo[b]triphenylene-9,14-dicarbonitrile (1) demonstrated a much stronger sensitivity of its fluorescence emission spectrum to the electron-donating ability of the solvent. While DCA shows small, polarity-correlated changes in its vibronic absorption bands, compound 1 displays a structureless emission spectrum with a large Stokes shift that is highly sensitive to the surrounding medium's electron-donating capacity [1].

Photosensitizers Photochemistry Singlet Oxygen Generation

Distinct Carcinogenicity vs. Chrysene and Triphenylene

A long-term (80-week) comparative study on C3H male mice examined the tumorigenic potential of six PAHs, including benzo[b]triphenylene (BT), chrysene (C), and triphenylene (T). When applied in the non-cocarcinogenic vehicle Decalin, only BT produced malignant tumors. In stark contrast, when applied in a cocarcinogenic mixture (Decalin:n-dodecane), both C and T produced malignant tumors, whereas the tumorigenic activity of BT was actually decreased by the introduction of the cocarcinogen [1]. This opposite response pattern clearly distinguishes BT from its structural analogs.

Toxicology Environmental Chemistry Carcinogenesis

Benzo(B)Triphenylene: Validated Application Scenarios


Parent Scaffold for BN-Doped OLED Emitters

Researchers in organic electronics should procure benzo[b]triphenylene (BT) specifically as the reference standard and parent scaffold for developing next-generation BN-doped emitters. The stark 10-fold difference in fluorescence quantum yield (6% for BT vs. 66% for BNBT) [1] validates that the all-carbon BT core is a poor emitter, but its structure is a necessary starting point for synthesizing highly emissive BNBT derivatives. Therefore, BT is procured not for its own emissive properties, but as a crucial building block in a transformative synthetic pathway.

Environment-Sensitive Fluorescent Probe in Photochemistry

For photochemists, the cyano-substituted derivative, benzo[b]triphenylene-9,14-dicarbonitrile, is the compound of interest. Its procurement is justified by its proven, superior sensitivity to its electronic environment compared to the benchmark DCA [2]. This makes it an ideal candidate for studies requiring a probe that reports on local polarity and electron-donating capacity, such as monitoring the formation of charge-transfer complexes or characterizing the internal environment of heterogeneous catalysts and nanomaterials.

Reference Standard for PAH Carcinogenicity

In environmental chemistry and toxicology, benzo[b]triphenylene is a non-negotiable reference standard. Its unique and potent carcinogenic profile, which includes the ability to induce tumors without a cocarcinogen, sets it apart from other well-studied PAHs like chrysene [3]. Procurement is therefore essential for any study aiming to understand the structure-activity relationship of PAH carcinogens, assess environmental health risks, or calibrate analytical methods (e.g., GC-MS, HPLC) for detecting this specific compound in complex environmental samples.

Building Block for Strained Polycyclic Aromatics

For synthetic chemists, dibenz[a,c]anthracene serves as a versatile starting material for constructing more complex and strained polycyclic architectures. Its well-defined photochemistry allows for controlled [4πs + 4πs] cycloaddition reactions, as demonstrated by its reaction with 1,3-cyclohexadiene [4]. This provides a direct and efficient route to octahydro-benzenobenzo[b]triphenylene derivatives, which are valuable intermediates for accessing unique molecular geometries and studying the effects of strain on aromaticity and chemical reactivity.

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